2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
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Overview
Description
2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects of these pathway alterations would likely be diverse, reflecting the wide range of biological activities associated with indole derivatives.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects could potentially be diverse, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid typically involves the reaction of 6-chloroindole with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Similar structure but lacks the chloro substituent.
6-Chloro-2-oxindole: Similar core structure but different functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Uniqueness
2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid is unique due to the presence of the chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTURONJYZTWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368631-93-9 |
Source
|
Record name | 2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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